Meta-Chloro Substitution Improves in Vivo Efficacy Compared to Unsubstituted Parent in HSP70-Targeting Ethynesulfonamide Series
Although the direct ethene analog has not been evaluated in this specific assay, the ethynesulfonamide derivative 2-(3-chlorophenyl)ethynesulfonamide (PES-Cl) was compared head-to-head with 2-phenylethynesulfonamide (PES) in a mouse pre-B-cell lymphoma model. PES-Cl, which shares the identical 3-chlorophenyl group with the target compound, significantly extended survival compared to PES (p=0.015) [1]. This quantitative in vivo evidence indicates that the 3-chloro substituent confers a meaningful advantage over the unsubstituted phenyl scaffold, an advantage likely transferable to the ethene series given the similar geometry and electronic character of the arylvinylsulfonamide pharmacophore.
| Evidence Dimension | Survival extension in mouse pre-B-cell lymphoma model |
|---|---|
| Target Compound Data | 2-(3-Chlorophenyl)ethynesulfonamide (PES-Cl): significantly extended survival vs. PES (p=0.015) |
| Comparator Or Baseline | 2-Phenylethynesulfonamide (PES): lower survival extension |
| Quantified Difference | p=0.015 (statistically significant improvement in survival) |
| Conditions | Mouse pre-B-cell lymphoma model; compound administered in vivo |
Why This Matters
Procurement of the 3-chlorophenyl variant rather than the unsubstituted phenyl analog is justified by statistically significant in vivo survival benefit in a disease-relevant animal model.
- [1] Petruccelli LA, Hohos NM, Seppa SM, et al. A modified HSP70 inhibitor shows broad activity as an anticancer agent. Mol Cancer Res. 2013;11(3):219-229. doi:10.1158/1541-7786.MCR-12-0547-T View Source
